2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The general synthetic route includes:
Nitration: of the benzene ring to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonation: to introduce the sulfonamide group.
Ethoxylation: to add ethoxy groups at the 2 and 5 positions.
Hydroxylation: to introduce the hydroxy group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the hydroxy and ethoxy groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the ethoxy and hydroxy groups.
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used in combination with other drugs for treating infections.
Uniqueness
2,5-Diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of ethoxy and hydroxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,5-diethoxy-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)18-13-6-8-14(19)9-7-13/h6-11,18-19H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIYCOMVIEFFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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